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For researchers, scientists, and drug development professionals, Crosslinking of Matched

RNAs and Deep Sequencing (COMRADES) has emerged as a powerful high-throughput

method for the global discovery of RNA-RNA interactions in vivo. This guide provides a

comparative overview of orthogonal validation techniques crucial for confirming the novel

interactions uncovered by COMRADES, supported by experimental data and detailed

protocols.

COMRADES provides a genome-wide snapshot of RNA duplexes within their native cellular

environment. However, like other high-throughput techniques, it is susceptible to potential

biases and artifacts. Therefore, independent, lower-throughput experimental validation of

putative interactions is a critical step to ensure the accuracy and reliability of the findings. This

guide focuses on established methods for such validation, providing the necessary details for

their implementation.

Comparison of Orthogonal Validation Methods
The following table summarizes key characteristics of common orthogonal validation methods

suitable for confirming RNA-RNA interactions discovered by COMRADES.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15558944#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Principle
Throughp
ut

Quantitati
ve?

In vitro /
In vivo

Key
Advantag
es

Limitation
s

In Vitro

Binding

Assays

Measures

the direct

interaction

between

two purified

RNA

molecules.

Low Yes In vitro

Confirms

direct

binding;

allows for

determinati

on of

binding

affinity

(Kd).

Requires

production

of pure,

correctly

folded

RNAs;

interaction

may be

influenced

by cellular

factors

absent in

vitro.

Electrophor

etic

Mobility

Shift Assay

(EMSA)

Detects the

formation

of an RNA-

RNA

complex by

a shift in its

migration

through a

non-

denaturing

gel.

Low
Semi-

quantitative
In vitro

Relatively

simple and

widely

used; can

provide

information

on binding

stoichiomet

ry.

Does not

provide

precise

affinity

measurem

ents;

requires

radiolabelin

g or

fluorescent

labeling of

RNA.

RNase H

Cleavage

Assay

An

antisense

DNA

oligonucleo

tide directs

RNase H

to cleave a

target RNA

Low Yes In vitro or

in cellulo

Provides

evidence of

interaction

at a

specific

site; can be

adapted for

Indirect

measure of

interaction;

requires

careful

design of

DNA

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


only when

it is

accessible

(i.e., not

engaged in

a duplex).

in-cell

analysis.

oligonucleo

tides.

Experimental Workflows and Signaling Pathways
To visually represent the logic of COMRADES and the subsequent validation steps, the

following diagrams are provided.
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COMRADES Experimental Workflow.
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Logical workflow for orthogonal validation.

Case Study: Validation of Zika Virus and human
miR-21 Interaction
A key study utilizing COMRADES identified a novel interaction between the 5' cyclization

sequence (CS) of the Zika virus (ZIKV) genome and the human microRNA, miR-21.[1] This

interaction was subsequently validated using an in vitro binding assay, providing strong

evidence for a direct association.[1]

Quantitative Data from In Vitro Binding Assay
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Interacting Molecules Binding Condition Dissociation Constant (Kd)

ZIKV 5' CS + miR-21 Without AGO2 protein No significant binding

ZIKV 5' CS + miR-21 With purified AGO2 protein Strong, specific binding

ZIKV 5' CS (mutant) + miR-21 With purified AGO2 protein Binding significantly reduced

This data is a summary based on the findings of Ziv et al., 2018. The original study should be

consulted for detailed quantitative values.

Detailed Experimental Protocols
In Vitro Binding Assay for ZIKV 5' CS and miR-21
This protocol is adapted from the supplementary methods of Ziv et al., 2018.

Objective: To quantitatively assess the direct binding of ZIKV 5' CS RNA and human miR-21,

and to determine if this interaction is mediated by the Argonaute 2 (AGO2) protein.

Materials:

Purified, in vitro transcribed ZIKV 5' CS RNA (wild-type and mutant)

Synthetic human miR-21

Purified recombinant human AGO2 protein

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT)

Nitrocellulose membrane

Filter binding apparatus

Scintillation counter and radiolabeled RNA (e.g., 32P-labeled miR-21) or fluorescence-based

detection system

Procedure:
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RNA Labeling: If using radioactivity, end-label the synthetic miR-21 with 32P using T4

polynucleotide kinase. Purify the labeled RNA to remove unincorporated nucleotides.

AGO2 Loading: Pre-incubate the purified AGO2 protein with a molar excess of miR-21 in

binding buffer for 30 minutes at 37°C to allow for the formation of the AGO2-miR-21 complex.

Binding Reactions:

Set up a series of binding reactions in separate tubes. Each reaction should contain a

constant concentration of labeled miR-21 (or the AGO2-miR-21 complex) and increasing

concentrations of the ZIKV 5' CS RNA (or its mutant).

Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach

equilibrium.

Filter Binding:

Pre-wet the nitrocellulose membrane in binding buffer.

Assemble the filter binding apparatus and apply a vacuum.

Load each binding reaction onto a separate well of the apparatus. The protein and any

RNA bound to it will be retained on the filter, while free RNA will pass through.

Wash each well with a small volume of ice-cold binding buffer to remove non-specifically

bound RNA.

Quantification:

Disassemble the apparatus and allow the membrane to air dry.

Quantify the amount of labeled RNA retained on the filter for each reaction using a

scintillation counter or a fluorescence imager.

Data Analysis:

Plot the amount of bound RNA as a function of the concentration of the ZIKV 5' CS RNA.
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Fit the data to a binding curve (e.g., a one-site binding model) to determine the

dissociation constant (Kd).

Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively or semi-quantitatively detect the formation of a complex between two

RNA molecules.

Materials:

In vitro transcribed and purified RNA molecules of interest

32P-labeled RNA probe

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

Non-denaturing polyacrylamide gel

Electrophoresis apparatus

Phosphorimager or X-ray film

Procedure:

RNA Labeling: End-label one of the RNA molecules (the "probe") with 32P.

Binding Reactions:

In a reaction tube, combine the labeled RNA probe at a constant concentration with

increasing concentrations of the unlabeled "target" RNA in binding buffer.

Include a negative control with only the labeled probe.

Incubate at room temperature for 20-30 minutes.

Electrophoresis:

Load the samples onto a non-denaturing polyacrylamide gel.
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Run the gel at a constant voltage in a cold room or with a cooling system to prevent

denaturation of the RNA complexes.

Visualization:

Dry the gel and expose it to a phosphorimager screen or X-ray film.

A "shift" in the migration of the labeled probe (a band appearing at a higher molecular

weight) indicates the formation of an RNA-RNA complex. The intensity of the shifted band

should increase with increasing concentrations of the target RNA.

RNase H Cleavage Assay
Objective: To determine if a specific region of an RNA molecule is engaged in a duplex, making

it inaccessible to RNase H cleavage directed by a complementary DNA oligonucleotide.

Materials:

Target RNA molecule

A set of short DNA oligonucleotides complementary to different regions of the target RNA

RNase H enzyme and reaction buffer

Denaturing polyacrylamide gel

RNA labeling reagents (e.g., 32P)

Electrophoresis and imaging equipment

Procedure:

RNA Labeling: End-label the target RNA with 32P.

Interaction Formation: Incubate the labeled target RNA with its putative interacting partner

RNA under conditions that favor their interaction.

RNase H Digestion:
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To the RNA-RNA interaction mixture, add a specific DNA oligonucleotide and RNase H

enzyme.

As a control, set up a reaction with the labeled target RNA alone, the DNA oligonucleotide,

and RNase H.

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

Analysis:

Stop the reactions and analyze the RNA fragments on a denaturing polyacrylamide gel.

In the control reaction, the target RNA should be cleaved at the site of DNA

oligonucleotide binding.

If the target RNA is interacting with another RNA at the site targeted by the DNA

oligonucleotide, this region will be protected from RNase H cleavage, and the cleavage

product will be absent or significantly reduced.

By employing these orthogonal validation methods, researchers can confidently confirm the

novel RNA-RNA interactions discovered through high-throughput techniques like COMRADES,

paving the way for a deeper understanding of the regulatory roles of RNA in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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